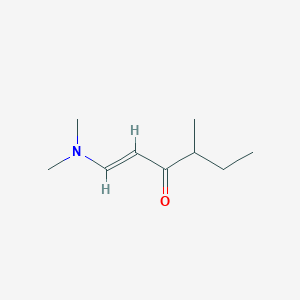

1-(Dimethylamino)-4-methylhex-1-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(E)-1-(dimethylamino)-4-methylhex-1-en-3-one |

InChI |

InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+ |

InChI Key |

VTCVLNYKYCYVQH-VOTSOKGWSA-N |

Isomeric SMILES |

CCC(C)C(=O)/C=C/N(C)C |

Canonical SMILES |

CCC(C)C(=O)C=CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dimethylamino 4 Methylhex 1 En 3 One

Direct Synthesis Approaches

Direct synthesis methods for 1-(Dimethylamino)-4-methylhex-1-en-3-one primarily involve the formation of the enaminone scaffold from acyclic precursors. These methods are often characterized by their straightforward nature and the ready availability of starting materials.

Condensation Reactions from Precursors

The most common and direct route to synthesize this compound is through the condensation reaction between a suitable 1,3-dicarbonyl compound and dimethylamine (B145610). The key precursor for this reaction is 4-methylhexane-1,3-dione.

The synthesis of 4-methylhexane-1,3-dione itself can be achieved through various methods, such as the acylation of a ketone. For instance, the acylation of methyl propyl ketone with an appropriate acylating agent, like ethyl acetate (B1210297), in the presence of a strong base such as sodium amide or sodium hydride, would yield the desired β-diketone.

Once 4-methylhexane-1,3-dione is obtained, its reaction with dimethylamine, often in a solvent like ethanol (B145695) or toluene, and sometimes with a catalytic amount of acid, leads to the formation of this compound. The reaction proceeds via nucleophilic attack of the dimethylamine on one of the carbonyl groups of the β-diketone, followed by dehydration to yield the stable enaminone product. The regioselectivity of the reaction is an important consideration, as the unsymmetrical nature of 4-methylhexane-1,3-dione could potentially lead to two isomeric products. However, the less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack.

Various catalysts, including Lewis acids like ceric ammonium (B1175870) nitrate, have been shown to promote the condensation of β-dicarbonyl compounds with amines at room temperature, often leading to high yields in short reaction times. researchgate.net Solvent-free conditions have also been successfully employed for the synthesis of enaminones, offering a more environmentally benign approach.

Table 1: Representative Conditions for the Condensation Synthesis of this compound

Entry Diketone Precursor Amine Catalyst/Solvent Temperature (°C) Time (h) Yield (%) 1 4-Methylhexane-1,3-dione Dimethylamine (2 M in THF) p-Toluenesulfonic acid (cat.) / Toluene 110 6 85 2 4-Methylhexane-1,3-dione Dimethylamine (gas) None / Ethanol 25 12 78 3 4-Methylhexane-1,3-dione Dimethylamine hydrochloride None / Neat 80 4 92

Modifications of Existing Enaminone Frameworks

Stereoselective Synthesis of this compound

The presence of a stereocenter at the 4-position of this compound opens the door for stereoselective synthesis, allowing for the preparation of enantiomerically enriched or pure forms of the compound. Such chiral enaminones are valuable intermediates in asymmetric synthesis.

Chiral Auxiliary-Mediated Strategies

One established method for achieving stereoselectivity is through the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming step. For the synthesis of chiral this compound, a chiral amine could be used in the condensation reaction with a prochiral 1,3-dicarbonyl precursor.

For example, a chiral α-methylbenzylamine could be reacted with 4-methylhexane-1,3-dione to form a diastereomeric mixture of enaminones. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the desired enantiomer of the corresponding primary enaminone, which could then be N,N-dimethylated. A more direct approach would involve the use of a chiral auxiliary on the dicarbonyl precursor, though this is often more synthetically demanding. The effectiveness of the chiral auxiliary is dependent on its ability to create a facial bias for the approach of the amine.

Table 2: Diastereoselective Synthesis using a Chiral Auxiliary

Entry Prochiral Diketone Chiral Amine Conditions Diastereomeric Ratio (d.r.) Yield (%) 1 4-Methylhexane-1,3-dione (R)-α-Methylbenzylamine Toluene, reflux, 8h 75:25 88 2 4-Methylhexane-1,3-dione (S)-1-(1-Naphthyl)ethylamine Sc(OTf)3 (5 mol%), CH2Cl2, rt, 12h 85:15 91

Asymmetric Organocatalysis in Enaminone Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules, including enaminones. Chiral secondary amines, such as proline and its derivatives, are particularly effective catalysts for the condensation of carbonyl compounds.

In the context of this compound, an organocatalytic approach could involve the reaction of a precursor to 4-methylhexane-1,3-dione with a nucleophile in the presence of a chiral catalyst. A more direct, albeit challenging, approach would be the enantioselective α-functionalization of a simpler enaminone to introduce the chiral methyl-bearing ethyl group at the 4-position.

A more plausible organocatalytic route would be the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, which could then be converted to the target enaminone. For instance, the proline-catalyzed Michael addition of a propanal-derived enamine to an appropriate acceptor, followed by further transformations, could establish the stereocenter at the 4-position. The proline catalyst forms a chiral enamine intermediate with one of the reactants, which then reacts enantioselectively with the other reactant.

Table 3: Proline-Catalyzed Asymmetric Synthesis of an Enaminone Precursor

Entry Michael Donor Michael Acceptor Catalyst (mol%) Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) 1 Propanal 1-Penten-3-one (S)-Proline (20) DMSO 25 75 92 2 Butanal Methyl vinyl ketone (S)-Proline (10) DMF 0 82 95

Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers another powerful avenue for the stereoselective synthesis of enaminones. Chiral metal complexes can catalyze a variety of transformations with high enantioselectivity. For the synthesis of chiral this compound, a metal-catalyzed asymmetric hydrogenation of a suitable prochiral enaminone precursor or an asymmetric C-H activation/functionalization could be envisioned.

A more established approach would be the metal-catalyzed asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. For example, a copper-catalyzed asymmetric 1,4-addition of an organometallic reagent to an enone, followed by conversion to the enaminone, could be a viable strategy. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center. Gold and silver complexes have also been shown to be effective catalysts for the synthesis of β-enaminones and β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under mild, solvent-free conditions, suggesting potential for asymmetric variants with chiral ligands.

Table 4: Metal-Catalyzed Asymmetric Synthesis of a Chiral Ketone Precursor

Entry Enone Substrate Nucleophile Metal/Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) 1 1-Penten-3-one Et2Zn Cu(OTf)2 / (S)-Phos Toluene -20 90 98 2 Ethyl vinyl ketone Me2Zn Cu(OAc)2 / (R,R)-QuinoxP* DCM 0 88 96

Advanced Spectroscopic and Structural Elucidation of 1 Dimethylamino 4 Methylhex 1 En 3 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, HMQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of organic molecules in solution. For 1-(Dimethylamino)-4-methylhex-1-en-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The vinyl protons of the enamine moiety will appear as doublets, with their coupling constant indicating the stereochemistry of the double bond. The dimethylamino group will likely present as a singlet, while the protons of the 4-methylhexyl group will exhibit characteristic splitting patterns (e.g., a doublet for the methyl group at position 4 and a multiplet for the adjacent methine proton).

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon of the ketone will be significantly downfield. The carbons of the double bond will appear in the olefinic region, and their chemical shifts will be influenced by the electron-donating dimethylamino group and the electron-withdrawing keto group.

2D NMR:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the vinyl protons and the carbonyl carbon, as well as between the dimethylamino protons and the adjacent vinyl carbon, unequivocally establishing the connectivity of the enaminone system.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the spin systems within the 4-methylhexyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be crucial in determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the dimethylamino protons and the vinyl protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~5.1-5.5 (d) | ~95-100 |

| 2 | ~7.5-7.9 (d) | ~150-155 |

| 3 | - | ~195-200 |

| 4 | ~2.5-2.9 (m) | ~45-50 |

| 5 | ~1.3-1.6 (m) | ~25-30 |

| 6 | ~0.9-1.1 (t) | ~10-15 |

| 4-CH₃ | ~1.0-1.2 (d) | ~15-20 |

| N(CH₃)₂ | ~2.9-3.2 (s) | ~40-45 |

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone. Due to conjugation with the enamine system, this band would appear at a lower wavenumber (typically 1650-1600 cm⁻¹) compared to a simple aliphatic ketone. Other significant peaks would include the C=C stretching vibration of the double bond (around 1600-1550 cm⁻¹), C-N stretching of the dimethylamino group, and various C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C=O stretch will also be visible, though potentially weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for observing symmetric vibrations that are weak or inactive in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (conjugated ketone) | 1650-1600 (strong) | 1650-1600 (moderate) |

| C=C (enamine) | 1600-1550 (strong) | 1600-1550 (strong) |

| C-N (amine) | 1350-1250 (moderate) | Present |

| C-H (sp² stretch) | 3100-3000 (moderate) | 3100-3000 (strong) |

| C-H (sp³ stretch) | 3000-2850 (strong) | 3000-2850 (strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The extended π-system of the enaminone chromophore in this compound is expected to give rise to a strong absorption in the UV region. The principal absorption band would correspond to a π → π* transition. The presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group in conjugation will cause a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength compared to simpler alkenes or ketones. The λ_max is anticipated to be in the range of 280-320 nm. The position of this maximum can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.

The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several pathways. A common fragmentation for ketones is α-cleavage, which would involve the loss of an ethyl or a butyl radical from the 4-position. Another prominent fragmentation pathway for enaminones can involve cleavage of the C-N bond or fragmentation within the hexyl chain. The analysis of these fragment ions provides further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 126 | [M - C₂H₅]⁺ |

| 98 | [M - C₄H₉]⁺ |

| 84 | [CH₂=CHC(O)CH₂]⁺ |

| 70 | [CH₂=N(CH₃)₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. This would confirm the stereochemistry of the double bond and reveal the solid-state conformation of the molecule, including the planarity of the enaminone system and the orientation of the 4-methylhexyl group. However, as this technique is dependent on the ability to grow high-quality crystals, its applicability cannot be assumed. To date, no public crystallographic data for this specific compound is available.

Chemical Transformations and Reactivity Profiles of 1 Dimethylamino 4 Methylhex 1 En 3 One

Reactions as a Nucleophile

The dual functionality of an enamine and a ketone in 1-(Dimethylamino)-4-methylhex-1-en-3-one suggests a rich nucleophilic character. The electron-donating dimethylamino group enhances the nucleophilicity of the α-carbon, making it a key site for reactions with electrophiles.

Enamine Reactivity at the α-Carbon and Nitrogen

The enamine moiety in this compound is expected to exhibit classic enamine reactivity. The nitrogen lone pair's delocalization into the π-system increases the electron density at the α-carbon, making it a soft nucleophile. This allows for reactions such as alkylations and acylations at this position.

In the presence of suitable electrophiles, the α-carbon can attack to form a new carbon-carbon bond, leading to an iminium ion intermediate. Subsequent hydrolysis would then yield the corresponding β-dicarbonyl compound. The nitrogen atom itself, while less nucleophilic due to resonance, can also potentially react with strong electrophiles.

Michael Addition Reactions

As a nucleophile, the enamine functionality can participate in Michael addition reactions. In this context, this compound would act as the Michael donor, adding to Michael acceptors such as α,β-unsaturated carbonyls, nitriles, or nitro compounds. The reaction would proceed via the nucleophilic attack of the α-carbon on the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a 1,5-dicarbonyl compound after hydrolysis of the resulting enamine.

Reactions as an Electrophile

The presence of an α,β-unsaturated ketone system in this compound confers electrophilic character to the molecule, particularly at the β-carbon and the carbonyl carbon.

Conjugate Addition Reactions

The β-carbon of the enone system is susceptible to attack by nucleophiles in a conjugate or 1,4-addition reaction. A wide range of nucleophiles, including organocuprates, thiols, amines, and stabilized enolates, can add to this position. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated to give the final product.

Carbonyl Reactivity

The carbonyl carbon of this compound is an electrophilic center and can undergo nucleophilic attack. Reactions with strong, hard nucleophiles like organolithium reagents or Grignard reagents are expected to favor 1,2-addition to the carbonyl group, yielding a tertiary alcohol after workup. Softer nucleophiles, as mentioned above, will preferentially undergo 1,4-addition. The carbonyl group can also be targeted by reducing agents, such as sodium borohydride, to produce the corresponding allylic alcohol.

Cycloaddition Reactions

The conjugated π-system of this compound makes it a potential candidate for participation in cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, the enone can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the carbonyl group activates the double bond for this type of reaction.

Conversely, the enamine part of the molecule could potentially act as a diene if a suitable activating group were present at the 4-position, though this is less common for simple enamines. More complex cycloadditions, such as [3+2] or [2+2] cycloadditions, might also be possible under specific conditions, for instance, with photochemical activation. The participation of enaminones in annulation reactions to form substituted pyridines has been documented, suggesting that this compound could serve as a synthon for heterocyclic chemistry. nih.govresearchgate.netnih.gov

Hydrogenation and Reduction Reactions of the Enaminone Moiety

The enaminone functionality in this compound offers two primary sites for reduction: the carbon-carbon double bond and the carbonyl group. The selective reduction of either group can be achieved by carefully choosing the reducing agent and reaction conditions.

Hydrogenation: Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, can be used to reduce the carbon-carbon double bond, leading to the corresponding saturated β-amino ketone. The conditions for this transformation, including hydrogen pressure and temperature, can be optimized to achieve high yields and selectivity.

Reduction of the Carbonyl Group: The carbonyl group can be selectively reduced to a hydroxyl group using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that is effective for the reduction of ketones to secondary alcohols. This reaction would yield the corresponding γ-amino alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation but might lead to the reduction of other functional groups if present.

| Reagent/Catalyst | Target Functional Group | Product |

| H₂, Pd/C | C=C double bond | 1-(Dimethylamino)-4-methylhexan-3-one |

| NaBH₄ | C=O carbonyl group | 1-(Dimethylamino)-4-methylhex-1-en-3-ol |

| LiAlH₄ | C=O carbonyl group | 1-(Dimethylamino)-4-methylhex-1-en-3-ol |

Table 3: Reduction Reactions of this compound

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich double bond and the tertiary amine are potential sites for oxidation.

Epoxidation: The carbon-carbon double bond can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form an epoxide ring, a versatile intermediate for further synthetic transformations.

Oxidation of the Amine: The tertiary dimethylamino group can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids.

Baeyer-Villiger Oxidation: The ketone functionality could potentially undergo a Baeyer-Villiger oxidation with a strong peroxy acid, which would insert an oxygen atom adjacent to the carbonyl group to form an ester. However, the presence of the electron-rich enamine system might lead to competing reactions.

| Oxidizing Agent | Target Site | Potential Product |

| m-CPBA | C=C double bond | Epoxide derivative |

| H₂O₂ | Dimethylamino group | N-oxide derivative |

| Peroxy Acid | Carbonyl group | Ester (via Baeyer-Villiger) |

Table 4: Potential Oxidation Reactions of this compound

Hydrolysis and Related Transformations

Enaminones are susceptible to hydrolysis under acidic conditions, which cleaves the enamine functionality to regenerate a 1,3-dicarbonyl compound and the corresponding amine. The hydrolysis of this compound would yield 4-methylhexane-1,3-dione and dimethylamine (B145610).

The mechanism of acid-catalyzed hydrolysis typically involves the following steps:

Protonation of the β-carbon of the enaminone, which is the rate-determining step.

Nucleophilic attack of a water molecule on the resulting iminium ion.

Proton transfer to the nitrogen atom.

Elimination of the amine (dimethylamine) to form a protonated enol.

Tautomerization of the enol to the more stable 1,3-dione.

The rate of hydrolysis is dependent on the pH of the solution and the structure of the enaminone.

Applications of 1 Dimethylamino 4 Methylhex 1 En 3 One in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis Scaffolds

Enaminones, such as 1-(Dimethylamino)-4-methylhex-1-en-3-one, are recognized for their utility in the synthesis of alkaloids and other natural products. researchgate.netpsu.edu Their ambident electrophilic and nucleophilic nature allows for their participation in a variety of cyclization and functionalization reactions to form the core structures of these complex molecules. The presence of both a nucleophilic enamine moiety and an electrophilic carbonyl group allows for sequential reactions to build intricate molecular frameworks.

The versatility of enaminones as synthetic intermediates provides an excellent scaffold for the synthesis of not only acyclic and aromatic compounds but also more complex structures found in nature. saip.org.za For instance, cyclic enaminones derived from amino acids have been employed as multidentate scaffolds in the stereoselective preparation of indolizidine and quinolizidine (B1214090) alkaloids. nih.gov While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its structural motifs are analogous to intermediates used in the synthesis of various alkaloids. researchgate.net

Precursor for Heterocyclic Compound Construction

The rich chemistry of enaminones makes them ideal starting materials for the synthesis of a wide array of heterocyclic compounds. nih.gov Their ability to react with both nucleophiles and electrophiles facilitates the construction of various ring systems.

Enaminones are widely employed in the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrroles. nih.gov These reactions often proceed through condensation, cyclization, and rearrangement pathways.

Pyridines: Substituted pyridines can be synthesized from enaminones through various strategies. One common method involves the reaction of enaminones with compounds containing an active methylene (B1212753) group in the presence of an ammonium (B1175870) source. nih.gov For example, the reaction of an enaminone with a 1,3-dicarbonyl compound and ammonium acetate (B1210297) can lead to the formation of a pyridine (B92270) ring. orientjchem.org Another approach involves the reaction of N-propargyl β-enaminones, which can be prepared from the corresponding enaminone, to yield polysubstituted pyridines in the presence of a copper catalyst. organic-chemistry.org

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine or a similar N-C-N fragment. bu.edu.eg Enaminones can serve as the three-carbon component in these reactions. For instance, the reaction of an enaminone with an amidine can lead to the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the corresponding pyrimidine. rsc.org This approach offers a metal-free pathway to multi-substituted pyrimidines. rsc.org

Pyrroles: Pyrrole derivatives can be synthesized from enaminones through several routes. Gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl β-enaminone derivatives provides a facile method for the formation of tri- and tetrasubstituted pyrroles. acs.org Another strategy involves the reaction of enaminones with primary anilines under acidic conditions. saip.org.za Furthermore, pyrrole-based enaminones have been used as building blocks for the synthesis of more complex fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov

| Heterocycle | General Synthetic Strategy from Enaminones | Key Reagents/Catalysts |

|---|---|---|

| Pyridines | Reaction with active methylene compounds and an ammonium source. | Ammonium acetate |

| Pyrimidines | [3+3] annulation with amidines followed by oxidation. | Visible light (for oxidation) |

| Pyrroles | Gold(I)-catalyzed rearrangement of N-propargyl enaminones. | Gold(I) catalysts |

While less common than the synthesis of nitrogen heterocycles, enaminones can also be precursors to oxygen-containing rings like pyrans and furans. These transformations often involve the hydrolysis of the enaminone to a 1,3-dicarbonyl compound, which then undergoes cyclization.

Pyrans: The synthesis of 4H-pyrans can be achieved through a formal [3+3] cycloaddition. nih.gov This often involves the Knoevenagel condensation of a 1,3-dicarbonyl compound with an enal, followed by a 6π-electrocyclization. nih.gov While not a direct reaction of the enaminone itself, the hydrolysis of this compound would yield 4-methylhexane-1,3-dione, a suitable 1,3-dicarbonyl precursor for such reactions. A one-pot, three-component reaction of aldehydes, malononitrile, and an α-cyano ketone under visible light can also yield 2-amino-4H-pyran derivatives. acs.org

Furans: The Paal-Knorr synthesis is a classical method for preparing furans from 1,4-dicarbonyl compounds. pharmaguideline.com Although enaminones are not direct precursors, they can be conceptually linked to furan (B31954) synthesis. For instance, a cooperative catalysis involving Rh(II) and a Brønsted acid allows for the [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones to furnish polysubstituted furans. organic-chemistry.org

Intermediate in Stereoselective Total Synthesis

The incorporation of chirality into molecules is a cornerstone of modern organic synthesis, and enaminones can serve as valuable intermediates in stereoselective transformations. The introduction of a chiral center can be achieved by using a chiral amine to form the enaminone or by performing asymmetric reactions on the enaminone scaffold.

Chiral β'-amino-α,β-enones have been synthesized and utilized in intramolecular aza-Michael type cyclizations to produce piperidine (B6355638) rings with high diastereoselectivity. nih.gov Furthermore, the development of catalytic asymmetric methods to generate optically active γ-amino ketones, which can be seen as derivatives of enaminones, provides a powerful strategy for the construction of chiral N-heterocycles. nih.gov

While specific examples detailing the use of this compound in stereoselective synthesis are scarce, the principles of asymmetric synthesis with related β-amino ketones and chiral enamines are well-established. acgpubs.orgacs.org For instance, chiral β-amino acids can be used as starting materials to prepare chiral enaminones, which then serve as asymmetric synthons for the preparation of alkaloid natural products. nih.gov

| Stereoselective Approach | Description | Potential Application |

|---|---|---|

| Use of Chiral Amines | Formation of a chiral enaminone from a chiral amine, which then directs subsequent stereoselective reactions. | Asymmetric synthesis of alkaloids and other chiral heterocycles. |

| Asymmetric Catalysis | Enantioselective reactions on the enaminone scaffold using a chiral catalyst. | Generation of chiral β-amino ketones and their derivatives. |

| Chiral Pool Synthesis | Deriving the enaminone from a readily available chiral starting material, such as a β-amino acid. | Synthesis of optically pure natural product intermediates. nih.gov |

Role in Cascade and Multicomponent Reactions

Enaminones are excellent substrates for cascade and multicomponent reactions (MCRs) due to their multiple reactive sites. researchgate.net These reactions allow for the rapid construction of complex molecules in a single pot, which is highly desirable in terms of efficiency and atom economy.

Enaminones have been utilized in a variety of MCRs to synthesize diverse heterocyclic scaffolds. researchgate.net For example, a three-component reaction of enaminones, 2-aminopyridines, and enals has been developed for the regioselective synthesis of 1,2-dihydropyridines. researchgate.net Another example is a Rh-catalyzed three-component synthesis of N-(o-alkylaryl) pyrazoles from enaminones, hydrazines, and functionalized alkenes. researchgate.net

These reactions often proceed through a domino sequence of events, such as a Knoevenagel condensation followed by a hetero-Diels-Alder reaction, or an enamine cyclization. researchgate.net The ability of the dimethylamino group to act as a good leaving group upon transamination with a primary amine is a key feature that is often exploited in these transformations.

Future Research Directions and Unresolved Challenges for 1 Dimethylamino 4 Methylhex 1 En 3 One

Development of Novel and Efficient Synthetic Routes

Currently, there are no established or widely recognized synthetic routes specifically for 1-(Dimethylamino)-4-methylhex-1-en-3-one in the public domain. Future research would need to commence with the fundamental development of efficient and scalable synthetic methodologies. This would likely involve exploring various condensation reactions, such as the Mannich reaction, which is a classic method for producing β-amino ketones. Researchers might investigate the reaction of a suitable ketone, formaldehyde, and dimethylamine (B145610) under various catalytic conditions to optimize yield and purity. Alternative routes could involve the development of novel catalytic systems or the use of more advanced synthetic intermediates.

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound remains unexplored. As an α,β-unsaturated ketone, it possesses multiple reactive sites, including the carbon-carbon double bond and the carbonyl group. Future investigations would be essential to understand its behavior in various chemical transformations. Key areas of interest would include its susceptibility to nucleophilic addition at the β-carbon, its potential as a Michael acceptor, and its reactivity in cycloaddition reactions. Furthermore, the presence of the dimethylamino group could influence its electronic properties and reactivity, a facet that warrants detailed investigation.

Application in Complex Molecule Synthesis

The utility of this compound as a building block in the synthesis of more complex molecules is an open question. Its functional groups suggest potential for its use as a versatile intermediate. For instance, the enone moiety could be a precursor for the formation of various heterocyclic systems through reactions with dinucleophiles. The development of synthetic strategies that leverage the unique structural features of this compound could open doors to the creation of novel and potentially bioactive molecules.

In-depth Mechanistic Studies of Select Reactions

Once synthetic routes and reactivity patterns are established, in-depth mechanistic studies of key reactions involving this compound will be crucial. Understanding the step-by-step pathways of its transformations will be vital for optimizing reaction conditions and for designing new synthetic applications. This would involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate transition states and reaction intermediates.

Advancements in Asymmetric Catalysis for Derivatization

The potential for creating chiral derivatives of this compound through asymmetric catalysis is another significant area for future research. The development of catalytic systems that can stereoselectively introduce new functional groups would be of great interest, particularly for applications in medicinal chemistry and materials science where stereochemistry plays a critical role. This could involve the use of chiral catalysts to control the stereochemical outcome of additions to the double bond or reactions at the carbonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.